4-Propoxy-3-pyrrolidin-1-yl-benzoic acid
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Overview
Description
4-Propoxy-3-pyrrolidin-1-yl-benzoic acid is a biochemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: CCCOC1=C (C=C (C=C1)C (=O)O)N2CCCC2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 249.31, and its molecular formula is C14H19NO3 .Scientific Research Applications
Electrochemical Applications
4-Propoxy-3-pyrrolidin-1-yl-benzoic acid and its derivatives are utilized in electrochemical applications. For instance, a study by Lu et al. (2014) explored the electrochemical polymerization of pyrrole containing TEMPO side chain on Pt electrodes, demonstrating its high electrocatalytic activity for benzyl alcohol oxidation (Lu et al., 2014).
Ligand Binding in Cytochrome P450
Research by Podgorski et al. (2020) highlights the use of substituted benzoic acids, including pyrrolidin-1-yl-benzoic acid derivatives, to investigate different binding modes in cytochrome P450 monooxygenases. This study aids in understanding how these molecules interact with the P450, affecting its catalytic cycle (Podgorski et al., 2020).
Coordination Polymers and Photophysical Properties
Sivakumar et al. (2011) investigated the synthesis, crystal structures, and photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, which are closely related to this compound. These studies are significant in materials science, particularly in the development of new materials with unique properties (Sivakumar et al., 2011).
Luminescence and Magnetism in Coordination Complexes
The luminescence and magnetic properties of coordination complexes derived from pyrrolidin-benzoic acid derivatives were explored by Hou et al. (2013). This research contributes to the understanding of the photophysical and magnetic properties of such compounds, which can be crucial in various scientific applications (Hou et al., 2013).
Synthesis of Hybrid Compounds
A study by Ivanova et al. (2019) focused on synthesizing hybrid systems containing 4-[(1-Oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid, related to this compound. This synthesis opens pathways for creating new pharmacophoric fragments with potential applications in medicinal chemistry (Ivanova et al., 2019).
Co-crystal Structure Studies
Research by Chesna et al. (2017) on the co-crystal structure of benzoic acid and zwitterionic l-proline, similar to this compound, provides insights into non-centrosymmetric co-crystallization, which is valuable in crystallography and material science (Chesna et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-propoxy-3-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-9-18-13-6-5-11(14(16)17)10-12(13)15-7-3-4-8-15/h5-6,10H,2-4,7-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSDAEOYGNUDFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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